4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique structure combining imidazole, thienopyrimidine, and phenyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thienopyrimidine in the presence of a palladium catalyst.
Attachment of the Imidazole Moiety: The final step involves the introduction of the imidazole moiety. This can be accomplished through a nucleophilic substitution reaction where a 2-methylimidazole reacts with a suitable leaving group on the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any nitro or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, palladium catalysts, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It may serve as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases by competing with ATP for binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-2-yl)-5-phenylthieno[2,3-d]pyrimidine
- 4-(2-methyl-1H-imidazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
- 4-(2-methyl-1H-imidazol-1-yl)-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Uniqueness
4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-17-7-8-20(11)15-14-13(12-5-3-2-4-6-12)9-21-16(14)19-10-18-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIUDVGABXOJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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